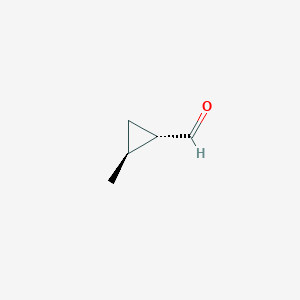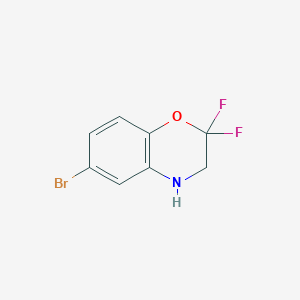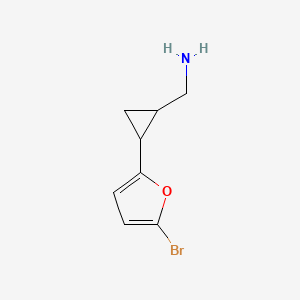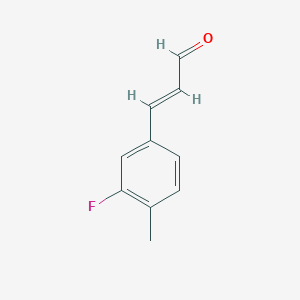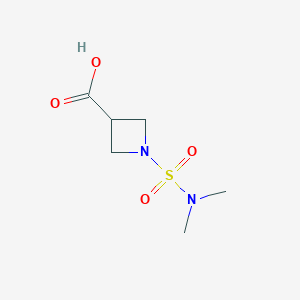![molecular formula C7H12BrCl2N3 B13591510 5-Bromo-3-[(methylamino)methyl]pyridin-2-aminedihydrochloride](/img/structure/B13591510.png)
5-Bromo-3-[(methylamino)methyl]pyridin-2-aminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-3-[(methylamino)methyl]pyridin-2-amine dihydrochloride is a chemical compound that belongs to the class of bromopyridines. It is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a methylamino group at the 3-position. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-[(methylamino)methyl]pyridin-2-amine dihydrochloride typically involves the bromination of 3-[(methylamino)methyl]pyridin-2-amine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the pyridine ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-[(methylamino)methyl]pyridin-2-amine dihydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides.
Scientific Research Applications
5-bromo-3-[(methylamino)methyl]pyridin-2-amine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-bromo-3-[(methylamino)methyl]pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets. The bromine atom and the methylamino group play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-bromo-3-methylpyridin-2-amine: This compound lacks the methylamino group and has different reactivity and applications.
3-[(methylamino)methyl]pyridin-2-amine: This compound lacks the bromine atom and has different chemical properties.
5-bromo-2-methylpyridin-3-amine: This is another bromopyridine derivative with different substitution patterns and reactivity.
Uniqueness
5-bromo-3-[(methylamino)methyl]pyridin-2-amine dihydrochloride is unique due to the presence of both the bromine atom and the methylamino group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields of research.
Properties
Molecular Formula |
C7H12BrCl2N3 |
|---|---|
Molecular Weight |
289.00 g/mol |
IUPAC Name |
5-bromo-3-(methylaminomethyl)pyridin-2-amine;dihydrochloride |
InChI |
InChI=1S/C7H10BrN3.2ClH/c1-10-3-5-2-6(8)4-11-7(5)9;;/h2,4,10H,3H2,1H3,(H2,9,11);2*1H |
InChI Key |
PYBBGHKOKQDNIY-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(N=CC(=C1)Br)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-2-oxabicyclo[2.2.1]heptane-1-carboxylicacidhydrochloride](/img/structure/B13591433.png)
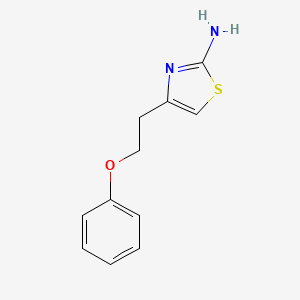

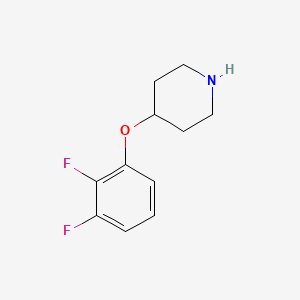
![3-(3-{[(Tert-butoxy)carbonyl]amino}-5-(methoxycarbonyl)phenyl)propanoic acid](/img/structure/B13591449.png)
